molecular formula C8H8Cl2N4 B2591197 (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride CAS No. 2287299-36-7

(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride

Cat. No.: B2591197
CAS No.: 2287299-36-7
M. Wt: 231.08
InChI Key: HJJFLLHZPJZIBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The process is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular formula of (7-Chloroquinazolin-4-yl)hydrazine;hydrochloride is CHClNO . Its average mass is 180.591 Da and its monoisotopic mass is 180.009033 Da .


Chemical Reactions Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Physical and Chemical Properties Analysis

The molecular formula of This compound is CHClNO . Its average mass is 180.591 Da and its monoisotopic mass is 180.009033 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Hydrazine Derivatives Synthesis : Hydrazine derivatives, including those related to (7-Chloroquinazolin-4-yl)hydrazine, have been synthesized for their potential antimicrobial properties. For instance, Ahmed et al. (2006) describe synthesizing compounds with significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

Analgesic Activity

  • Analgesic Compounds : Hydrazine hydrate has been used in creating compounds with analgesic properties. Saad et al. (2011) detail the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, which were screened for analgesic activity (Saad et al., 2011).

Anticancer Research

  • Anticancer Agents : Compounds synthesized using (7-Chloroquinazolin-4-yl)hydrazine have been investigated for their potential as anticancer agents. For example, Yan et al. (2013) report on polyhalo 2-aryl-4-aminoquinazolines and their evaluation against various cancer cell lines (Yan et al., 2013).

Antitumor Activities

  • Antitumor Hydrazones : Hydrazones derived from (7-Chloroquinazolin-4-yl)hydrazine have shown efficacy in inhibiting tumor cell proliferation. Research by Easmon et al. (2006) highlights the synthesis of 2-benzoxazolyl hydrazones and their effectiveness against leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).

Properties

IUPAC Name

(7-chloroquinazolin-4-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJFLLHZPJZIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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